molecular formula C20H19FN2O2S B2774975 N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 946204-35-9

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2774975
CAS No.: 946204-35-9
M. Wt: 370.44
InChI Key: WZHOLPGTTBRPID-UHFFFAOYSA-N
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Description

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of a thiazole ring, a fluorophenyl group, and an o-tolyloxy moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Coupling with Ethylamine: The thiazole derivative is then coupled with ethylamine under basic conditions to form the intermediate.

    Attachment of the o-Tolyloxy Group: Finally, the o-tolyloxy group is introduced via an etherification reaction, where the intermediate reacts with o-tolyl alcohol in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazole ring or the ethylamine side chain using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. The presence of the thiazole ring and fluorophenyl group suggests that it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its unique chemical structure might also make it suitable for use in specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are likely to play a crucial role in binding to these targets, which could include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(3-chlorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide
  • N-(2-(2-(3-bromophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide
  • N-(2-(2-(3-methylphenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide

Uniqueness

Compared to similar compounds, N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(o-tolyloxy)acetamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-14-5-2-3-8-18(14)25-12-19(24)22-10-9-17-13-26-20(23-17)15-6-4-7-16(21)11-15/h2-8,11,13H,9-10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHOLPGTTBRPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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